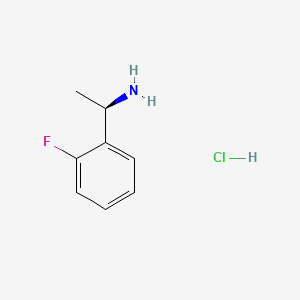

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZXQPGVPSHAAZ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662524 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168139-43-2 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-fluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride chemical structure and CAS number 1168139-43-2

An In-Depth Technical Guide to (R)-1-(2-Fluorophenyl)ethylamine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Chiral Amines

In the landscape of modern medicinal chemistry, the pursuit of molecular candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Within this context, chiral amines serve as foundational synthons for a vast array of active pharmaceutical ingredients (APIs). The introduction of fluorine into these building blocks is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[1] The 2-phenethylamine scaffold, in particular, is a privileged motif found in numerous endogenous neurotransmitters and therapeutic agents, making its derivatives of significant interest for neurological and psychiatric drug development.[2][3]

This guide provides a comprehensive technical overview of this compound (CAS Number: 1168139-43-2), a chiral building block of increasing importance. We will delve into its chemical structure and physicochemical properties, explore robust methodologies for its stereoselective synthesis, detail protocols for its analytical characterization, and discuss its application as a critical intermediate in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery and development pipelines.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral primary amine salt. The "(R)" designation specifies the stereochemical configuration at the chiral center (the carbon atom bonded to the amino group), which is a critical determinant of its interaction with biological systems. The ortho-position of the fluorine atom on the phenyl ring significantly influences the molecule's electronic and conformational properties.

Chemical Structure

The structure combines a fluorinated aromatic ring with a chiral ethylamine side chain, presented as its hydrochloride salt for improved stability and handling.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key properties is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 1168139-43-2 | [4] |

| Molecular Formula | C₈H₁₁ClFN | [4] |

| Molecular Weight | 175.63 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Commercially available at ≥95% | [5] |

| Solubility | Soluble in DMSO | [6] |

| Melting Point | Not consistently reported. For context, the related isomer 2-(4-fluorophenyl)ethylamine hydrochloride has a melting point of 208 °C. | [2] |

| Storage | Store at room temperature under an inert atmosphere. | [4] |

Stereoselective Synthesis: A Modern Biocatalytic Approach

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. While classical methods like chiral resolution via diastereomeric salt formation with agents like tartaric acid are viable, modern approaches often favor asymmetric synthesis for higher efficiency and atom economy.[3][7] A field-proven, state-of-the-art method is the asymmetric reductive amination of a prochiral ketone using a reductive aminase (RedAm) enzyme.[8][9]

This biocatalytic route offers high enantioselectivity and operates under mild, environmentally benign conditions, making it an attractive alternative to transition-metal-catalyzed methods.

Synthesis Workflow: Asymmetric Reductive Amination

The synthesis of (R)-1-(2-Fluorophenyl)ethylamine proceeds from the readily available starting material, 2'-fluoroacetophenone.

Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Biocatalytic Reductive Amination

This protocol is a representative methodology based on published procedures for reductive aminases.[10] Optimization of enzyme choice, substrate loading, and reaction conditions is recommended for specific applications.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 1 M ammonium chloride, pH 9).

-

Cofactor Regeneration System: Add components for NADPH regeneration. A common system consists of D-glucose (20 mM) and a glucose dehydrogenase (GDH) enzyme (0.5 mg/mL). Add NADP⁺ cofactor (0.5 mM).

-

Enzyme Addition: Add the selected (R)-selective reductive aminase (RedAm) to a final concentration of approximately 1 mg/mL. Numerous commercial vendors now supply kits of RedAms for screening.

-

Substrate Addition: Dissolve 2'-fluoroacetophenone (10 mM) in a minimal amount of a water-miscible co-solvent (e.g., DMSO, typically 1-2% v/v) and add it to the reaction mixture. Causality Note: The co-solvent is necessary to overcome the low aqueous solubility of the ketone substrate, ensuring its availability to the enzyme in the aqueous phase.

-

Reaction Execution: Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation for 24 hours. Monitor the reaction progress via HPLC or GC.

-

Work-up and Isolation:

-

Quench the reaction by basifying the mixture with NaOH (e.g., to pH > 11).

-

Extract the resulting (R)-1-(2-Fluorophenyl)ethylamine free base into an organic solvent such as methyl tert-butyl ether (MTBE).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

-

Purification: Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield the final product with high chemical and enantiomeric purity.

Analytical Characterization: A Self-Validating System

Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of the synthesized material.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for this class of compounds.[11][12]

Exemplary HPLC Protocol:

-

Column: Chiralpak® AD-H or equivalent cellulose-based CSP.

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape and reduce tailing. Causality Note: The basic additive neutralizes acidic silanol groups on the silica support of the CSP, preventing non-specific ionic interactions that cause peak tailing for basic analytes like amines.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for accurate integration and calculation of enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation. The following are predicted chemical shifts (δ) in ppm for a typical solvent like DMSO-d₆.

Predicted ¹H NMR Spectrum:

-

δ ~8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar relaxation and exchange with trace water.

-

δ ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the 2-fluorophenyl ring. Complex splitting patterns will arise from H-H and H-F couplings.

-

δ ~4.5 ppm (quartet, 1H): The methine proton (-CH) alpha to the amine. It will be split by the adjacent methyl protons (3H) and the NH₃⁺ protons (3H), though N-H coupling is often not resolved.

-

δ ~1.6 ppm (doublet, 3H): Protons of the methyl group (-CH₃), split by the adjacent methine proton.

Predicted ¹³C NMR Spectrum: [1][13]

-

δ ~158-162 ppm (doublet, ¹JCF ≈ 245 Hz): C2 carbon of the phenyl ring, directly bonded to fluorine. The large coupling constant is characteristic of a direct C-F bond.

-

δ ~125-135 ppm (multiple signals): Other aromatic carbons. Carbons ortho and meta to the fluorine will show smaller C-F couplings.

-

δ ~45-50 ppm: Methine carbon (-CH).

-

δ ~20-25 ppm: Methyl carbon (-CH₃).

Predicted ¹⁹F NMR Spectrum: [14][15]

-

A single resonance is expected in the range of -110 to -130 ppm (relative to CFCl₃). The signal will appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Expected ESI-MS Fragmentation:

-

Molecular Ion Peak (M⁺): The free base will be observed as the protonated molecule [M+H]⁺ at m/z 156.

-

Major Fragments: The primary fragmentation pathway for phenethylamines is α-cleavage (cleavage of the bond next to the nitrogen).

-

Loss of a methyl radical (•CH₃): [M+H - 15]⁺ at m/z 141.

-

Benzylic cleavage: A fragment corresponding to the fluorobenzyl cation at m/z 109 is also highly probable.[16]

-

Applications in Drug Development

This compound is not merely a chemical curiosity; it is a strategic building block for creating novel therapeutics. Its utility stems from the combination of the pharmacologically relevant phenethylamine core, the chirality that allows for stereospecific target engagement, and the ortho-fluoro substituent.

The fluorine atom at this position can:

-

Block Metabolic Attack: The C-F bond is exceptionally strong, preventing oxidation at that position by metabolic enzymes like Cytochrome P450s, which can increase the drug's half-life.[1]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amine, affecting its ionization state at physiological pH and thus influencing receptor binding and cell permeability.

-

Induce Favorable Conformations: The fluorine can engage in specific interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets and can influence the preferred conformation of the molecule, locking it into a more bioactive shape.

This building block and its analogs are key components in the synthesis of inhibitors for targets in oncology, inflammation, and neurology. For instance, complex molecules containing fluorophenyl-pyrrolidine structures have been patented for the treatment of pain and cancer, highlighting the value of this motif in constructing high-affinity ligands.

Conclusion

This compound is a high-value chiral building block whose utility is grounded in fundamental principles of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of a fluorine atom, provides a powerful tool for developing next-generation therapeutics with enhanced properties. The adoption of modern, efficient synthetic methods like biocatalysis further enhances its appeal for large-scale production. The analytical protocols detailed herein provide a robust framework for quality control, ensuring the material's identity, purity, and stereochemical integrity. As the demand for sophisticated, highly specific small molecule drugs continues to grow, the importance of synthons like this compound in the drug discovery arsenal is set to increase.

References

- González-Martínez, D., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem, 12(9), 2421-2425.

- Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13357-13364.

- UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants.

- Dwyer, D., & Wynn, T. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

- Oregon State University. 1H NMR Chemical Shifts.

- Royal Society of Chemistry. Electronic Supplementary Information for Resolution of a chiral amine.

- ResearchGate. Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi | Request PDF.

- Semantic Scholar. [PDF] Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi.

- Onyx Scientific. Chiral Resolution Screening.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values.

- Google Patents. US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations, 8(10), 165.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).

- Phenomenex. Chiral HPLC Separations Guidebook.

- University of Colorado Boulder. 1H NMR Chemical Shifts (δ, ppm).

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 1168139-43-2 [sigmaaldrich.com]

- 6. This compound | CAS 1168139-43-2 | Sun-shinechem [sun-shinechem.com]

- 7. onyxipca.com [onyxipca.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi | Publicación [silice.csic.es]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. compoundchem.com [compoundchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Determination of (R)-1-(2-Fluorophenyl)ethylamine Hydrochloride for Pharmaceutical Research and Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of (R)-1-(2-Fluorophenyl)ethylamine hydrochloride. Given the limited availability of public solubility data for this specific compound, this document serves as a detailed, practical manual outlining the necessary steps, scientific rationale, and self-validating protocols to generate reliable and reproducible solubility data.

The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It is a critical determinant of a drug's bioavailability, directly influencing its absorption and, consequently, its therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to high doses being required to achieve therapeutic plasma concentrations.[2] Therefore, a thorough understanding and quantification of an API's solubility in various solvents and physiological media are paramount for successful formulation development, ensuring dosage accuracy, and maintaining stability throughout the product's shelf-life.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value/Information | Source |

| Chemical Name | (1R)-1-(2-fluorophenyl)ethanamine hydrochloride | [3] |

| CAS Number | 1168139-43-2 | [3][4] |

| Molecular Formula | C₈H₁₁ClFN | [1][4] |

| Molecular Weight | 175.63 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Predicted LogP | 2.27 | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

The presence of a fluorine atom can influence the molecule's basicity and, consequently, its solubility and bioavailability.[5] The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base. It is also important to consider the potential for polymorphism, as different crystalline forms of a compound can exhibit varying solubilities.[6][7] While no specific polymorphism studies for this compound were found in the public domain, it remains a critical factor to consider during experimental work.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining thermodynamic solubility is the equilibrium solubility or "shake-flask" method. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Principle of the Equilibrium Solubility Method

The equilibrium solubility method is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to ensure that the dissolution and crystallization processes are at equilibrium. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Experimental Workflow Diagram

Caption: Workflow for the HPLC quantification of this compound.

Detailed Protocol

Materials and Equipment:

-

This compound (purity >95%)

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18 column)

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker.

-

Agitate the samples at a consistent speed for a predetermined time (typically 24-72 hours) to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the solid and liquid phases, either centrifuge the vials at high speed or filter the supernatant through a syringe filter. Filtration is often preferred, but it's crucial to ensure the filter does not adsorb the compound.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the sample with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

-

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is crucial for the accurate quantification of the dissolved this compound. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a common and reliable choice.

Rationale for Method Selection

HPLC offers excellent separation capabilities, while UV detection provides good sensitivity for aromatic compounds like the target molecule. The phenyl group in the structure allows for UV absorbance, making this a suitable detection method.

Suggested HPLC-UV Method Parameters

The following are starting parameters for method development. Optimization will be necessary to achieve the desired performance.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| UV Detection Wavelength | ~254 nm (scan for optimal wavelength) |

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its reliability. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Chiral HPLC Considerations

For studies requiring the analysis of enantiomeric purity or the solubility of each enantiomer in a racemic mixture, a chiral HPLC method is necessary. Chiral stationary phases (CSPs) are used to separate the enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[8]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and organized table for easy comparison.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | Experimental Value | Calculated Value |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Purified Water | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer (pH 7.4) | 37 | Experimental Value | Calculated Value |

The temperature dependence of solubility can provide insights into the thermodynamics of the dissolution process.[9][10] An increase in solubility with temperature indicates an endothermic process, which is common for most solid solutes.

Conclusion

This technical guide provides a comprehensive and scientifically sound framework for determining the solubility of this compound. By following the detailed protocols for equilibrium solubility measurement and HPLC-UV quantification, researchers can generate the critical data needed to advance their drug development programs. The emphasis on self-validating methodologies ensures the integrity and reliability of the obtained results, empowering scientists to make informed decisions in formulation and development.

References

- Slideshare. Solubility and its Importance.pptx. [Link]

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 298-344. [Link]

- Zhang, W. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein journal of organic chemistry, 7, 1156–1161. [Link]

- CrystEngComm.

- IUCrData. Concomitant colour polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride. [Link]

- Garzón, L. C., & Martínez, F. (2004). Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. Journal of Solution Chemistry, 33(11), 1379-1395. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. This compound | 1168139-43-2 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D–π–A-type fluorinated tolanes with a diphenylamino group: crystal polymorphism formation and photophysical behavior - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Concomitant colour polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-1-(2-Fluorophenyl)ethylamine Hydrochloride

Introduction

This compound is a chiral amine derivative that serves as a critical building block in modern medicinal chemistry and drug development.[1][2] Its structural features, particularly the fluorine substitution on the phenyl ring, can enhance metabolic stability and binding affinity, making it a valuable intermediate in the synthesis of pharmacologically active molecules.[2] This guide provides a comprehensive analysis of its Material Safety Data Sheet (MSDS), offering researchers, scientists, and drug development professionals the technical insights necessary for its safe handling, storage, and application. Understanding the causality behind safety protocols is paramount to fostering a secure and effective research environment.

Chemical Identification and Properties

Precise identification is the foundation of chemical safety. The properties of this compound dictate its handling and storage requirements. It is typically supplied as a white to off-white solid, and its hydrochloride salt form enhances its stability and solubility in certain solvents.[2][3]

| Identifier | Value | Source(s) |

| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine hydrochloride | [4] |

| CAS Number | 1168139-43-2 | [1][5] |

| Molecular Formula | C₈H₁₁ClFN | [5][6] |

| Molecular Weight | 175.63 g/mol | [2][6] |

| Physical Form | Solid, Powder/Crystal | [2][7] |

| Appearance | White to off-white | [2][3] |

| InChI Key | WEZXQPGVPSHAAZ-FYZOBXCZSA-N | [4] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; F [label="F", fontcolor="#EA4335"]; H1 [label="H", fontcolor="#5F6368", pos="1.5,0.866!"]; H2 [label="H", fontcolor="#5F6368", pos="1.5,-0.866!"]; H3 [label="H", fontcolor="#5F6368", pos="-0.5,0.866!"]; H_group [label="H₃", fontcolor="#5F6368"]; HCl [label="• HCl", fontcolor="#34A853"];

// Position nodes N [pos="1,0!"]; C1 [pos="0,0!"]; C2 [pos="-1,0!"]; C3 [pos="-1.707,0.707!"]; C4 [pos="-2.414,0!"]; C5 [pos="-2.414,-1!"]; C6 [pos="-1.707,-1.707!"]; C7 [pos="-1,-1!"]; C8 [pos="-0.5,-2.414!"]; F [pos="-1,-2.707!"]; H_group [pos="-2.0,1.5!"]; HCl [pos="2,0!"];

// Define edges (bonds) N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2; C7 -- F; C1 -- H3; C3 -- H_group; N -- H1; N -- H2; }

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary concerns are its corrosive nature and potential for harm if ingested or inhaled.[4][8] The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4][9] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [4] |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage. / Causes skin irritation. | [4][8][10] |

| Serious Eye Damage | H319 | Causes serious eye irritation. | [4][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4][11] |

| Corrosive to Metals | H290 | May be corrosive to metals. | [8] |

GHS Pictograms: GHS07 (Exclamation Mark)[4] Signal Word: Danger or Warning[4][10]

The causality for these classifications lies in the amine functional group, which can be corrosive and irritating, and the overall reactivity of the molecule. The hydrochloride salt can contribute to its corrosive properties, especially in the presence of moisture.

First-Aid Measures: A Protocol for Exposure Response

Immediate and appropriate first-aid is critical to minimize harm from accidental exposure. The corrosive nature of this compound necessitates rapid action.[8]

Caption: First-aid response workflow for different exposure routes.

Step-by-Step First-Aid Protocols:

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[8][12] Ensure complete irrigation by moving the eyelids. Seek immediate medical attention, preferably from an ophthalmologist.[8]

-

Skin Contact: Immediately flush the affected body area with large amounts of water, using a safety shower if available.[8] Quickly remove all contaminated clothing, including footwear and accessories like watches or belts.[8] Continue washing the skin with running water and soap for 15 to 30 minutes.[8] Transport the individual to a hospital or doctor without delay.[8]

-

Ingestion: If the substance is swallowed, rinse the mouth thoroughly with water.[10][12] Do NOT induce vomiting.[8][10] Urgent hospital treatment is likely needed; contact a physician or Poisons Information Centre at once.[8]

-

Inhalation: Remove the affected person from the contaminated area to fresh air.[8][12] If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen.[8] Transport to a hospital or doctor immediately.[8]

Handling, Storage, and Stability

Proactive measures in handling and storage are essential to prevent exposure and maintain the chemical's integrity. The compound's reactivity profile dictates these protocols.

Safe Handling:

-

Ventilation: Always use this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[8][13]

-

Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[8][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

General Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[14]

Storage and Stability:

-

Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8][13] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated at 2-8°C.[2][3][5]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][15] Segregation is key to preventing hazardous reactions.

-

Stability: The product is generally stable under normal handling and storage conditions.[15]

Caption: Workflow for the safe handling and storage of the compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) create a barrier between the researcher and the chemical hazard.

-

Engineering Controls: A local exhaust ventilation system or chemical fume hood is essential to keep airborne concentrations below exposure limits.[1] Safety showers and eyewash stations must be readily available.[1]

-

Eye and Face Protection: Use chemical safety goggles that meet standards like EN166 (EU) or NIOSH (US).[8] A full-face shield may be required for tasks with a high risk of splashing.[8]

-

Skin and Body Protection: Wear impervious protective clothing and gloves to prevent skin contact.[8][12] Inspect gloves for integrity before use and use a proper removal technique to avoid contaminating skin.[12]

-

Respiratory Protection: If engineering controls are insufficient, use a respirator (e.g., P95 or P1 particle respirator for nuisance exposures, or higher-level cartridges for greater protection) approved under appropriate government standards like NIOSH or CEN.[12]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or water spray.[10][12] For large fires, water spray or fog is recommended.[8][13]

-

Specific Hazards: The compound is combustible.[13] Heating may cause containers to rupture violently.[13] Combustion can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[12][16]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece and full protective gear.[8][12]

Accidental Release Measures:

-

Evacuate: Clear the area of all personnel and move upwind of the spill.[13][15]

-

Control Ignition Sources: Remove all sources of ignition.[13]

-

Ventilate: Increase ventilation in the spill area.[13]

-

Containment: Stop the leak if it is safe to do so.[13] Contain the spill using inert materials like sand, earth, or vermiculite.[8][13] Do not allow the material to enter drains or waterways.[9][17]

-

Cleanup: Carefully sweep or wipe up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8][13]

-

Decontaminate: Wash the spill area thoroughly.

Toxicological Information

While comprehensive toxicological data is not always available for research chemicals, the primary hazards are understood from its classification.[12]

-

Acute Effects: Harmful if swallowed or inhaled.[4][9] The primary acute risk is severe skin and eye damage due to its corrosive nature.[8][10] Inhalation may cause respiratory irritation, and in severe cases, lung edema (fluid in the lungs).[8][11]

-

Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.[12][15] As with any chemical lacking extensive long-term data, exposure should be minimized.

Application in Drug Discovery

This compound is not just a laboratory reagent but a key player in the synthesis of novel therapeutics. Its utility stems from its defined stereochemistry and the presence of the 2-fluoro-phenyl motif.

-

Scaffold for Bioactive Molecules: It serves as a chiral starting material for synthesizing complex molecules, particularly those targeting the central nervous system.[2]

-

Neurotransmitter Modulation: Compounds derived from this intermediate are investigated for their potential to modulate neurotransmitter systems, which is relevant for treating conditions like depression and anxiety.[2]

-

Enhanced Pharmacokinetics: The fluorine atom can block sites of metabolism, potentially increasing the half-life and bioavailability of a drug candidate. This is a common strategy in modern drug design to create more robust and effective medicines.

Conclusion

This compound is an indispensable tool for chemical and pharmaceutical research. However, its utility is matched by its potential hazards. A thorough understanding of its properties and the rationale behind safety protocols, as outlined in this guide, is not merely a regulatory requirement but a cornerstone of scientific integrity and responsibility. By integrating these principles into laboratory practice, researchers can harness the synthetic potential of this compound while ensuring the highest standards of safety.

References

- (1R)-1-(2-Fluorophenyl)ethylamine. (n.d.). Apollo Scientific.

- (1S)-1-(2-Fluorophenyl)ethylamine. (2022, May 16). Apollo Scientific.

- MSDS of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride. (2026, January 1). Capot Chemical.

- Safety Data Sheet. (n.d.). Apollo Scientific.

- The preparation method of 2-fluorine ethylamine hydrochloride. (n.d.). Google Patents.

- Arylcyclohexylamine. (n.d.). In Wikipedia.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. guidechem.com [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. capotchem.com [capotchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

(R)-1-(2-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide to Elucidating its Mechanism of Action in Neurological Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is a chiral amine whose specific neurological effects are not yet extensively documented in publicly available literature. However, its core structure as a fluorinated phenethylamine places it within a class of compounds known for significant psychoactive and neurological properties.[1][2] The introduction of fluorine into the phenethylamine framework can substantially alter its psychoactivity, leading to either a decrease or an enhancement and prolongation of its effects.[1][2] This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. It outlines a series of hypothesized mechanisms and details the requisite in vitro and in vivo experimental protocols to rigorously test these hypotheses. The overarching goal is to equip researchers with a robust, scientifically-grounded strategy to characterize this and other novel psychoactive compounds.

Introduction: The Significance of Fluorinated Phenethylamines

Phenethylamines represent a broad class of neuroactive compounds, ranging from endogenous neurotransmitters to potent synthetic drugs.[1][2] The strategic incorporation of fluorine atoms into their molecular structure is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance metabolic stability, increase blood-brain barrier permeability, and alter binding affinities for specific neural targets.[3] Given the structural similarities to other psychoactive phenethylamines, it is plausible that this compound interacts with monoaminergic systems, which are central to the regulation of mood, cognition, and behavior.

Postulated Mechanisms of Action

Based on its chemical structure, several primary neurological targets are hypothesized for this compound. The following sections will detail the experimental approaches to investigate these potential mechanisms.

Interaction with Monoamine Transporters

A primary mechanism for many phenethylamine-based compounds is the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][5] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters or acting as a substrate to induce their reversal can lead to increased extracellular concentrations of monoamines.

Direct Receptor Binding

This compound may also exhibit affinity for various G-protein coupled receptors (GPCRs) within the central nervous system. Key targets of interest include serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (D1-D5), and adrenergic receptors (α and β).[2]

Modulation of Monoamine Oxidase (MAO)

Another potential mechanism is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A or MAO-B would lead to an accumulation of these neurotransmitters.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged experimental approach is essential for a thorough characterization of a novel compound. The following workflows provide a systematic path from in vitro screening to in vivo validation.

In Vitro Characterization

The initial step is to determine the binding affinity of this compound for a panel of receptors and transporters. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize brain tissue or cultured cells expressing the target receptor/transporter in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-dopamine for DAT), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

To determine if the compound acts as an inhibitor or a substrate for monoamine transporters, fluorescence-based uptake assays are a reliable and high-throughput method.[4][5]

Experimental Protocol: Fluorescence-Based Transporter Uptake Assay [4][5]

-

Cell Culture: Plate HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter in a 96- or 384-well plate.[4]

-

Compound Incubation: Add varying concentrations of this compound to the cells and incubate.

-

Substrate Addition: Add a fluorescent substrate that mimics the natural neurotransmitter.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. An increase in intracellular fluorescence indicates substrate uptake.

-

Data Analysis: Compare the rate of uptake in the presence of the test compound to control wells to determine if it inhibits or enhances transporter activity.

graph TD;

A[Start: Cells expressing transporter] --> B{Add (R)-1-(2-Fluorophenyl)ethylamine HCl}Figure 1: Workflow for Neurotransmitter Transporter Uptake Assay.

In Vivo and Behavioral Studies

Following in vitro characterization, it is crucial to assess the compound's effects in a living organism. Rodent models are commonly used for this purpose.

In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals. This technique provides a direct link between drug administration and neurochemical changes.

A battery of behavioral tests can be employed to characterize the psychoactive effects of this compound.

-

Locomotor Activity: Increased locomotor activity in an open field test is a hallmark of psychostimulant drugs.[6][7][8]

-

Conditioned Place Preference (CPP): This assay assesses the rewarding or aversive properties of a drug.

-

Drug Discrimination: This paradigm can be used to determine if the subjective effects of the test compound are similar to those of known drugs of abuse.

-

Prepulse Inhibition (PPI) of the Startle Reflex: Disruption of PPI can be an indicator of sensorimotor gating deficits, which is relevant to psychosis models.[9]

Experimental Protocol: Locomotor Activity Assay

-

Animal Acclimation: Habituate rodents to the testing room and locomotor activity chambers.

-

Drug Administration: Administer this compound or a vehicle control via a relevant route (e.g., intraperitoneal injection).

-

Data Collection: Immediately place the animals in the activity chambers, which are equipped with infrared beams to track movement. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the control group to determine if the compound has stimulant or sedative effects.

Data Synthesis and Interpretation

The data from the in vitro and in vivo experiments should be integrated to build a comprehensive pharmacological profile of this compound.

| Assay | Potential Outcome | Interpretation |

| Radioligand Binding | High affinity for DAT and NET, low affinity for SERT. | The compound is likely to have stimulant properties with a preference for the dopamine and norepinephrine systems. |

| Transporter Uptake | Inhibition of dopamine and norepinephrine uptake. | Confirms that the compound acts as a reuptake inhibitor at DAT and NET, leading to increased synaptic concentrations of these neurotransmitters. |

| Locomotor Activity | Dose-dependent increase in horizontal and vertical activity. | In vivo evidence of psychostimulant effects, consistent with the in vitro findings. |

| Microdialysis | Increased extracellular levels of dopamine and norepinephrine in the nucleus accumbens and prefrontal cortex. | Direct evidence of the neurochemical mechanism underlying the observed behavioral effects. |

}

Figure 2: Integrated Experimental Approach for Mechanistic Elucidation.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By combining in vitro and in vivo techniques, researchers can build a comprehensive understanding of its pharmacological profile. Future studies could explore the metabolism of the compound, its potential for therapeutic applications, and a more detailed investigation of its effects on neuronal signaling cascades. The characterization of novel psychoactive substances is an ongoing challenge, and a rigorous, hypothesis-driven approach is paramount for advancing our knowledge in neurological research.[10][11][12]

References

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

- Trachsel, D., Lehmann, D., & Enzensperger, C. (2013). Phenethylamine: Von der Struktur zur Funktion.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

- Wójtowicz, M., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Molecules, 25(19), 4449. [Link]

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

- Biocompare. (n.d.).

- Reddit. (2014). Fluorinated amphetamines (and phenethylamines): pharmacology of substances such as 2-Fluoromethamphetamine (2-FMA). [Link]

- Today's Clinical Lab. (2021).

- BioIVT. (n.d.). NET Transporter Assay. [Link]

- Wikipedia. (n.d.). Fluoroescaline. [Link]

- Lund, K. (2017). Novel Psychoactive Substances – Methods for Identification, Predicitive Modelling Software and an Experimental Design. [Link]

- Wikipedia. (n.d.). 3C-TFE. [Link]

- McDougall, S. A., et al. (2007). One-trial behavioral sensitization in preweanling rats: differential effects of cocaine, methamphetamine, methylphenidate, and D-amphetamine. Psychopharmacology, 192(3), 303-312. [Link]

- Andersen, S. L., et al. (2002). Enduring behavioral effects of early exposure to methylphenidate in rats. Journal of Child and Adolescent Psychopharmacology, 12(1), 43-52. [Link]

- Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. [Link]

- Delp, J., et al. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(8), 2697-2712. [Link]

- Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. [Link]

- ResearchGate. (n.d.). Methods for Novel Psychoactive Substance Analysis. [Link]

- Flores-Zamudio, F. J., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1373977. [Link]

- Badiani, A., et al. (1998). Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty. Journal of Neuroscience, 18(24), 10579-10593. [Link]

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 6. One-trial behavioral sensitization in preweanling rats: differential effects of cocaine, methamphetamine, methylphenidate, and D-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enduring behavioral effects of early exposure to methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 10. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinicallab.com [clinicallab.com]

- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

A Senior Application Scientist's Guide to (R)-1-(2-Fluorophenyl)ethylamine Hydrochloride in Asymmetric Synthesis

Abstract

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is a pivotal chiral amine that has demonstrated remarkable versatility and efficacy in the field of asymmetric synthesis. Its unique structural features, particularly the stereogenic center and the ortho-fluoro substituent, make it an invaluable tool for researchers and process chemists in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of its multifaceted roles as a chiral resolving agent, a versatile chiral auxiliary, a foundational chiral building block, and a precursor to sophisticated chiral ligands for asymmetric catalysis. Through mechanistic discussions, detailed experimental protocols, and structured data, this document serves as a comprehensive resource for professionals seeking to leverage this reagent to achieve high levels of stereochemical control in their synthetic endeavors.

Introduction: The Strategic Importance of (R)-1-(2-Fluorophenyl)ethylamine

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially being inactive or even exhibiting adverse effects. Consequently, the development of robust methods for asymmetric synthesis is of paramount importance. This compound has emerged as a key enabling reagent in this context.

This guide moves beyond a simple cataloging of reactions and instead delves into the causality behind its utility. We will explore how its inherent chirality is effectively transferred to racemic mixtures or prochiral substrates and how the electronic influence of the fluorine atom can be strategically exploited. The primary applications to be discussed are:

-

Chiral Resolution: The classical yet powerful technique of separating enantiomers through the crystallization of diastereomeric salts.

-

Chiral Auxiliary: The temporary incorporation of the amine to direct the stereochemical outcome of a key bond-forming reaction.

-

Chiral Building Block: The direct integration of the amine's chiral framework into the final target molecule.

-

Ligand Synthesis: Its use as a scaffold for creating more complex chiral ligands that modulate the activity of metal catalysts.

Physicochemical Properties & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory and for process scale-up.

| Property | Value | Source(s) |

| CAS Number | 1168139-43-2 | [1] |

| Molecular Formula | C₈H₁₁ClFN | [1] |

| Molecular Weight | 175.63 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature / Inert Atmosphere | [1] |

| InChI Key | WEZXQPGVPSHAAZ-FYZOBXCZSA-N | [1] |

Core Application I: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains one of the most pragmatic and widely used methods for obtaining enantiopurified compounds on an industrial scale.[3] The strategy hinges on the conversion of a racemic mixture of a chiral acid (or other functional group) into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral base, such as (R)-1-(2-fluorophenyl)ethylamine.[4]

The Underlying Principle

Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization. However, when they react with an enantiopure resolving agent, they form diastereomers. These diastereomers have distinct physical properties, most critically, different solubilities in a given solvent system.[5] This solubility difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.[5][6] The desired enantiomer is then liberated from the crystallized salt, and the resolving agent can often be recovered and recycled.

Caption: Principle of Chiral Resolution.

The Role of the 2-Fluoro Substituent

The presence of the fluorine atom at the ortho position is not merely incidental. It imparts specific properties that can be advantageous:

-

Electronic Effects: Fluorine is highly electronegative, which can influence the pKa of the amine and the crystal lattice energy of the resulting diastereomeric salts.

-

Crystallinity: The fluoro group can promote the formation of well-defined, stable crystals, which is crucial for achieving high diastereomeric and, subsequently, high enantiomeric excess (e.e.).

-

Solubility Modulation: It subtly alters the molecule's polarity and its interactions with solvents, providing chemists with another variable to optimize the crystallization process.

Field-Proven Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized yet robust workflow. Optimization of solvent, temperature, and stoichiometry is essential for any new system.[7][8]

Objective: To isolate one enantiomer from a racemic carboxylic acid.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Aqueous base (e.g., 1M NaOH) to generate the free amine

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Crystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or mixtures thereof)

-

Aqueous acid (e.g., 1M HCl) for liberation of the resolved acid

Workflow:

Caption: Experimental Workflow for Chiral Resolution.

In-Depth Protocol Steps:

-

Liberation of the Free Amine: Dissolve this compound in water. Add an equimolar amount of 1M NaOH solution while stirring. Extract the liberated free amine into a suitable organic solvent like dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to yield the free (R)-amine.

-

Diastereomeric Salt Formation: In a flask, dissolve the racemic carboxylic acid in a suitable crystallization solvent (determined by screening).[7] Warm the solution gently. Add 0.5 to 1.0 molar equivalents of the free (R)-amine.[7] Continue heating until a clear solution is obtained.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble salt.[9] The process can be kinetically or thermodynamically controlled; crystallization time can significantly impact purity.[9][10]

-

Isolation and Purification: Collect the precipitated crystals by filtration. Wash the crystals with a minimal amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Enriched Acid: Suspend the collected diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).[8] Add aqueous HCl until the pH is acidic. This protonates both the carboxylic acid and the resolving agent, breaking the salt.

-

Workup: Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid. The aqueous layer contains the hydrochloride salt of the resolving agent, which can be recovered. Wash the organic layer, dry it, and remove the solvent to obtain the final product.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC.

Core Application II: The Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[11] After the reaction, the auxiliary is cleaved and can be recovered. (R)-1-(2-Fluorophenyl)ethylamine is an effective auxiliary, particularly for controlling the stereochemistry of α-alkylation reactions of carbonyl compounds.

Mechanism of Stereocontrol

The amine is first condensed with a ketone or aldehyde to form a chiral imine or enamine. The bulky, stereochemically defined group derived from the amine effectively blocks one face of the molecule. Deprotonation then forms a chiral enolate, and the subsequent approach of an electrophile (e.g., an alkyl halide) is sterically directed to the less hindered face, resulting in the preferential formation of one diastereomer.[11]

Caption: Asymmetric Alkylation Using a Chiral Auxiliary.

Core Application III: The Chiral Building Block

In many synthetic strategies, the most efficient approach is to start with a molecule that already contains the desired stereocenter. (R)-1-(2-Fluorophenyl)ethylamine serves as an excellent chiral building block or "synthon." Its amine functionality provides a handle for a wide range of transformations (e.g., amidation, reductive amination, N-alkylation), allowing it to be incorporated directly into the scaffold of a larger target molecule, often a pharmaceutical intermediate.[12][13]

The use of fluorinated building blocks is a dominant strategy in drug discovery, as the inclusion of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[13][14] Starting with a pre-formed, enantiopure building block like this amine avoids potentially low-yielding or complex resolution or asymmetric steps later in the synthesis.[15]

Core Application IV: Precursor to Chiral Ligands

The development of asymmetric catalysis is driven by the discovery of novel chiral ligands that can effectively control the stereochemical environment around a metal center. (R)-1-(2-Fluorophenyl)ethylamine is a valuable precursor for a variety of ligand classes, including Schiff bases (salens), phosphine-amines (P,N ligands), and bis(oxazolinyl) ligands.[16][17]

These ligands are then coordinated to transition metals (e.g., Iridium, Rhodium, Copper, Nickel) to create catalysts for reactions such as:

-

Asymmetric Hydrogenation[17]

-

Asymmetric Friedel-Crafts Alkylation[16]

-

Asymmetric Hydrosilylation

-

Asymmetric 1,2-Reduction of Ketones[18]

The synthesis typically involves reacting the primary amine with other bifunctional molecules to build the ligand framework. The inherent chirality of the amine is thus translated into the three-dimensional structure of the ligand, which in turn dictates the enantioselectivity of the catalytic reaction.

Conclusion

This compound is far more than a simple chiral amine; it is a strategic tool in the arsenal of the synthetic chemist. Its utility spans the gamut of asymmetric synthesis methodologies, from the classical and industrially vital method of diastereomeric resolution to its role as a stereodirecting auxiliary, a foundational chiral synthon, and a precursor to advanced catalytic systems. The ortho-fluoro substituent provides an additional layer of control, influencing physical properties that are critical for crystallization and modulating the electronic nature of derived ligands. A comprehensive understanding of these roles and the principles behind them empowers researchers and drug development professionals to design more efficient, stereoselective, and robust synthetic routes to complex, high-value chiral molecules.

References

- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.

- Wikipedia. (n.d.). Chiral resolution.

- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.

- AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.

- Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution.

- Wiley Online Library. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2.

- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- Onyx Scientific. (n.d.). Chiral Resolution Screening.

- Wikipedia. (n.d.). Chiral auxiliary.

- National Institutes of Health. (n.d.). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation.

- SciELO. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- Halocarbon Life Sciences. (2020). Fluorinated Building Blocks.

- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.

- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation.

- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

- ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines.

- National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- AMERICAN ELEMENTS. (n.d.). Fluorinated Building Blocks.

Sources

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. onyxipca.com [onyxipca.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. chemshuttle.com [chemshuttle.com]

- 13. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 14. ossila.com [ossila.com]

- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]

A Technical Guide to Chiral Resolution of Racemic Acids Using Primary Amines

Introduction

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle[1]. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a regulatory and safety imperative.

While asymmetric synthesis offers a direct route to a single enantiomer, classical chiral resolution remains a robust, scalable, and economically viable method for separating racemic mixtures. Among these techniques, resolution via diastereomeric salt formation is a cornerstone of industrial chemistry[2]. This guide provides an in-depth exploration of this method, focusing specifically on the use of chiral primary amines as resolving agents for racemic carboxylic acids. We will delve into the governing principles, critical experimental parameters, and practical workflows, providing researchers and drug development professionals with the foundational knowledge to implement and optimize this powerful separation technique.

The Core Principle: From Inseparable Enantiomers to Separable Diastereomers

Enantiomers possess identical physical properties, such as solubility, melting point, and boiling point, making their direct separation by standard physical methods like crystallization or distillation exceptionally difficult[3][4]. The entire strategy of this resolution technique hinges on a simple, elegant principle: converting the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties and can be separated[3][4].

This conversion is achieved through a reversible acid-base reaction. A racemic mixture of a carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with a single, pure enantiomer of a chiral primary amine (the resolving agent), for instance, the (S)-amine. This reaction forms a pair of diastereomeric salts: the [(R)-acid:(S)-amine] salt and the [(S)-acid:(S)-amine] salt. These two salts are not mirror images of each other; they have a different three-dimensional arrangement of atoms and, crucially, different solubilities in a given solvent system[5][6]. This solubility difference is the key that unlocks their separation.

Caption: Mechanism of diastereomeric salt formation.

Critical Parameters for a Successful Resolution

The transition from a theoretical principle to a successful laboratory or industrial-scale separation is governed by the careful optimization of several key parameters. A trial-and-error approach is not uncommon, but an understanding of the underlying causality can significantly streamline the development process[7][8].

The Resolving Agent: Choosing the Right Partner

The selection of the chiral primary amine is the first critical decision. Several factors must be considered:

-

Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.

-

Chemical Properties: The amine should readily form a crystalline salt with the target acid. A significant difference in pKa values (ideally 2 or more units) between the carboxylic acid and the amine helps ensure efficient salt formation[6].

-

Recoverability: The resolving agent should be easily recoverable in a pure state after the resolution for reuse, enhancing the economic feasibility of the process[6].

| Common Chiral Primary Amine Resolving Agents | Typically Used to Resolve |

| (R)- or (S)-1-Phenylethylamine | Chiral carboxylic acids[8] |

| (R)- or (S)-1-(1-Naphthyl)ethylamine | Chiral carboxylic and sulfonic acids |

| Dehydroabietylamine | Chiral carboxylic acids, particularly N-protected amino acids |

| Brucine / Strychnine (Alkaloids) | Racemic acids (though less common now due to toxicity)[3][5] |

| (1R,2S)- or (1S,2R)-Ephedrine | Chiral carboxylic acids |

The Solvent System: The Arena of Separation

The choice of solvent is arguably the most critical factor, as it directly controls the solubility of the two diastereomeric salts. An ideal solvent system will maximize the solubility difference, allowing one salt to crystallize in high purity while the other remains in the solution (the "mother liquor")[6].

-

Screening is Essential: It is difficult to predict the optimal solvent a priori. Therefore, a screening process using a range of solvents with varying polarities and hydrogen-bonding capabilities is standard practice[2][6].

-

Solvent Properties: Solvents like alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), often with the inclusion of water, are commonly employed. The solvent must dissolve both the racemate and the resolving agent to allow salt formation, but also create conditions of supersaturation for the desired diastereomeric salt upon cooling or concentration[6].

Temperature and Crystallization Kinetics

Crystallization is a kinetic and thermodynamic process. The temperature profile, cooling rate, and agitation all influence the final outcome.

-

Supersaturation: Crystallization occurs from a supersaturated solution. This state is typically achieved by dissolving the salts at a higher temperature and then cooling the solution slowly. A slow cooling rate generally favors the formation of larger, purer crystals.

-

Seeding: If crystallization is sluggish, adding a few seed crystals of the pure, less-soluble diastereomeric salt can induce crystallization and ensure the correct crystal form precipitates[7][9].

-

Equilibrium vs. Kinetics: In some systems, the desired diastereomer may not be the most stable (thermodynamic product) but can be isolated under kinetic control by stopping the crystallization before equilibrium is reached[7].

A Generalized Experimental Workflow

The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, from initial reaction to final analysis. The goal is not only to isolate one enantiomer but also to recover the resolving agent and potentially the other enantiomer from the mother liquor.

Caption: Generalized workflow for chiral resolution.

Detailed Experimental Protocol: Resolution of Racemic Mandelic Acid

To illustrate the practical application of these principles, the following is a representative protocol for the resolution of racemic mandelic acid using (S)-(-)-1-phenylethylamine. This is a classic example often used in instructional laboratories.

Materials:

-

Racemic (R,S)-Mandelic Acid

-

(S)-(-)-1-Phenylethylamine (enantiomerically pure)

-

Methanol

-

Hydrochloric Acid (e.g., 3M HCl)

-

Sodium Hydroxide (e.g., 3M NaOH)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware, suction filtration apparatus, separatory funnel, rotary evaporator.

Protocol:

Step 1: Diastereomeric Salt Formation

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 120 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution[10].

-

In a separate container, weigh 8.0 g of (S)-(-)-1-phenylethylamine. Cautiously add this to the methanolic solution of the acid while swirling. An exothermic reaction will occur as the salt forms[10].

-

Loosely stopper the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystallization. For optimal results, the solution can be left to stand undisturbed overnight at room temperature[10].

Step 2: Isolation of the Less Soluble Diastereomeric Salt

-

Collect the resulting prism-shaped crystals by suction filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor.

-

Dry the crystals to a constant weight. This solid is the diastereomerically enriched salt, typically the [(R)-mandelic acid:(S)-amine] salt.

Step 3: Liberation of the Enriched Carboxylic Acid

-

Transfer the dried crystals to a beaker and dissolve them in a minimum amount of water. Add 3M NaOH solution until the solution is basic (pH > 11), which will deprotonate the mandelic acid and liberate the free (S)-1-phenylethylamine[10]. The free amine is often insoluble and may form an organic layer.

-